Cas no 63148-83-4 (Naphtho[2,3-d]thiazolium,2-[4-(phenylamino)-1,3-butadien-1-yl]-3-(3-sulfobutyl)-, inner salt)
![Naphtho[2,3-d]thiazolium,2-[4-(phenylamino)-1,3-butadien-1-yl]-3-(3-sulfobutyl)-, inner salt structure](https://it.kuujia.com/scimg/cas/63148-83-4x500.png)
63148-83-4 structure
Nome del prodotto:Naphtho[2,3-d]thiazolium,2-[4-(phenylamino)-1,3-butadien-1-yl]-3-(3-sulfobutyl)-, inner salt
Naphtho[2,3-d]thiazolium,2-[4-(phenylamino)-1,3-butadien-1-yl]-3-(3-sulfobutyl)-, inner salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphtho[2,3-d]thiazolium,2-[4-(phenylamino)-1,3-butadien-1-yl]-3-(3-sulfobutyl)-, inner salt
- 2-[4-(phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium
- 4-[2-(4-anilinobuta-1,3-dienyl)benzo[f][1,3]benzothiazol-3-ium-3-yl]butane-2-sulfonate
- 263-935-5
- 63148-83-4
- NS00055237
- 2-(4-(Phenylamino)-1,3-butadienyl)-3-(3-sulphonatobutyl)naphtho(2,3-d)thiazolium
- Naphtho(2,3-d)thiazolium, 2-(4-(phenylamino)-1,3-butadien-1-yl)-3-(3-sulfobutyl)-, inner salt
- Naphtho[2,3-d]thiazolium, 2-[4-(phenylamino)-1,3-butadienyl]-3-(3-sulfobutyl)-, inner salt
- Naphtho(2,3-d)thiazolium, 2-(4-(phenylamino)-1,3-butadienyl)-3-(3-sulfobutyl)-, inner salt
- EINECS 263-935-5
-
- Inchi: InChI=1S/C25H24N2O3S2/c1-19(32(28,29)30)14-16-27-23-17-20-9-5-6-10-21(20)18-24(23)31-25(27)13-7-8-15-26-22-11-3-2-4-12-22/h2-13,15,17-19H,14,16H2,1H3,(H,28,29,30)
- Chiave InChI: DKXSAABHHCPLME-UHFFFAOYSA-N
- Sorrisi: CC(CC[N+]1=C(SC2=CC3=CC=CC=C3C=C21)C=CC=CNC4=CC=CC=C4)S(=O)(=O)[O-]
Proprietà calcolate
- Massa esatta: 464.12302
- Massa monoisotopica: 464.12283498g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 7
- Complessità: 744
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 2
- XLogP3: 5.6
- Superficie polare topologica: 110Ų
Proprietà sperimentali
- PSA: 73.11
Naphtho[2,3-d]thiazolium,2-[4-(phenylamino)-1,3-butadien-1-yl]-3-(3-sulfobutyl)-, inner salt Letteratura correlata
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
63148-83-4 (Naphtho[2,3-d]thiazolium,2-[4-(phenylamino)-1,3-butadien-1-yl]-3-(3-sulfobutyl)-, inner salt) Prodotti correlati
- 2108112-51-0(3-methyl-1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid)
- 2138073-54-6(1-{5-fluoro-6-oxaspiro3.4octan-5-yl}-N-methylmethanesulfonamide)
- 187795-46-6(3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine)
- 1203546-10-4(2-3-(3-oxomorpholin-4-yl)phenylacetic acid)
- 37060-75-6(N-4-(chloromethyl)-1,3-thiazol-2-yl-N-methylacetamide)
- 1804888-48-9(2-Chloromethyl-4-hydroxy-3-(trifluoromethyl)pyridine)
- 2059917-21-2((2R)-4-amino-1-(2-methylpropoxy)butan-2-ol)
- 1821739-53-0((S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid)
- 21382-50-3(2-(1-benzofuran-2-carbonyl)-1-benzofuran)
- 2034583-96-3(N'-(3-chloro-2-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
